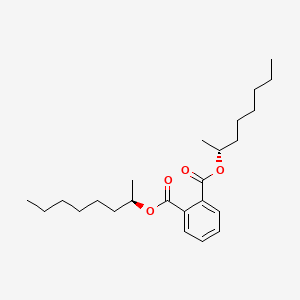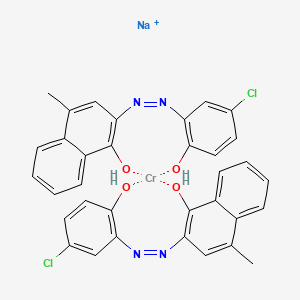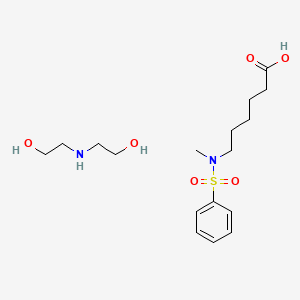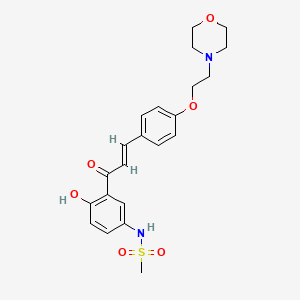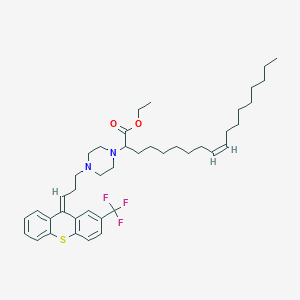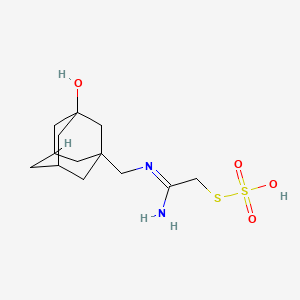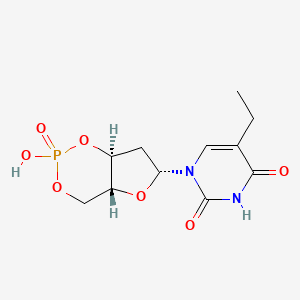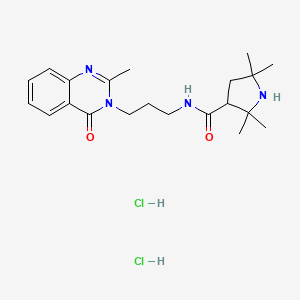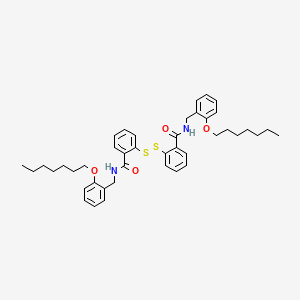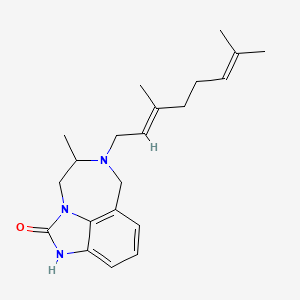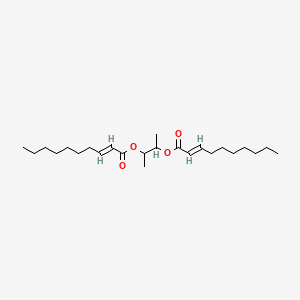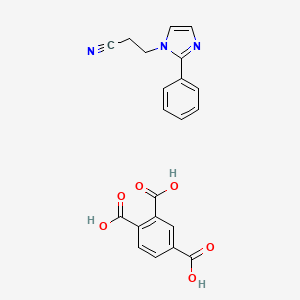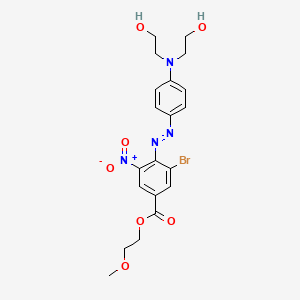
N,N'-(Iminodiethylene)bis(isononan-1-amide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bis(isononan-1-amide) is a chemical compound with the molecular formula C22H45N3O2. It is known for its unique structure, which includes two isononanamide groups linked by an iminodiethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(isononan-1-amide) typically involves the reaction of isononanoyl chloride with iminodiethyleneamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N,N’-(Iminodiethylene)bis(isononan-1-amide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or distillation methods .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(isononan-1-amide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
N,N’-(Iminodiethylene)bis(isononan-1-amide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(isononan-1-amide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The iminodiethylene bridge allows for flexibility in binding, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminodiethylene)bis(isononan-1-amide)
- N,N’-(Iminodiethylene)bis(isononan-2-amide)
- N,N’-(Iminodiethylene)bis(isononan-3-amide)
Uniqueness
N,N’-(Iminodiethylene)bis(isononan-1-amide) stands out due to its specific structural configuration, which provides unique chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
94246-83-0 |
|---|---|
Molecular Formula |
C22H45N3O2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
7-methyl-N-[2-[2-(7-methyloctanoylamino)ethylamino]ethyl]octanamide |
InChI |
InChI=1S/C22H45N3O2/c1-19(2)11-7-5-9-13-21(26)24-17-15-23-16-18-25-22(27)14-10-6-8-12-20(3)4/h19-20,23H,5-18H2,1-4H3,(H,24,26)(H,25,27) |
InChI Key |
JJWSAGSKOWJSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCNCCNC(=O)CCCCCC(C)C |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


